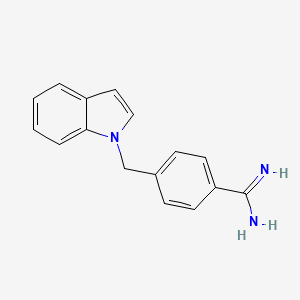

1-(4-Amidinobenzyl)indole

概要

説明

4-インドール-1-イルメチル-ベンザミジンは、インドール部分とベンザミジン基が結合した化学化合物です。インドール誘導体は、さまざまな生物活性で知られており、多くの天然物や医薬品に含まれています。ベンザミジン基は、多くの場合、プロテアーゼ阻害に関連付けられており、この化合物はさまざまな生化学および医学研究分野で関心を集めています。

2. 製法

合成ルートと反応条件: 4-インドール-1-イルメチル-ベンザミジンの合成は、通常、インドール誘導体とベンザミジン前駆体の縮合によって行われます。 一般的な方法の1つは、4-ブロモ-3-ニトロトルエンとフェニルヒドラジンを反応させてインドールコアを形成し、その後、ベンザミジン基を導入するために官能基化を行う方法です .

工業生産方法: インドール誘導体の工業生産は、多くの場合、大規模有機合成技術を採用しています。 このプロセスには、ニトロ化、還元、環化などのステップが含まれ、その後、結晶化またはクロマトグラフィーによって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Indol-1-ylmethyl-benzamidine typically involves the condensation of an indole derivative with a benzamidine precursor. One common method is the reaction of 4-bromo-3-nitrotoluene with phenylhydrazine to form the indole core, followed by functionalization to introduce the benzamidine group .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by purification through crystallization or chromatography .

化学反応の分析

反応の種類: 4-インドール-1-イルメチル-ベンザミジンは、次のようなさまざまな化学反応を起こすことができます。

酸化: インドール環は、酸化されてオキシンドール誘導体を形成することができます。

還元: 還元反応によって、ベンザミジン基を修飾することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 炭素担持パラジウムまたは水素化リチウムアルミニウムを用いた水素化。

主な生成物:

酸化: オキシンドール誘導体。

還元: 還元されたベンザミジン誘導体。

4. 科学研究における用途

4-インドール-1-イルメチル-ベンザミジンは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 特にプロテアーゼにおける酵素阻害における役割について研究されています。

医学: 抗ウイルス、抗がん、抗炎症などの潜在的な治療的用途について調査されています。

科学的研究の応用

Medicinal Chemistry

1-(4-Amidinobenzyl)indole is investigated for its potential therapeutic applications across several areas:

- Antiviral Activity : Research indicates that indole derivatives exhibit antiviral properties. The benzamidine group may enhance binding affinity to viral proteases, making it a candidate for antiviral drug development.

- Anticancer Activity : Indole compounds have been shown to possess anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent.

Biochemical Research

The compound's interaction with proteases makes it a valuable tool in biochemistry:

- Enzyme Inhibition Studies : this compound serves as a model compound for studying the inhibition of serine proteases. Its mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.

- Target Identification : The compound can be used in high-throughput screening assays to identify new protease targets, facilitating drug discovery.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and related compounds:

- Antiviral Studies : A study demonstrated that indole derivatives showed significant inhibition of viral replication in vitro. The mechanism was attributed to the interference with viral protease activity, suggesting potential for therapeutic development against viral infections.

- Cancer Research : In preclinical trials, derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For example, one study reported an IC value indicating potent activity against breast cancer cells, warranting further investigation into its mechanism of action.

作用機序

4-インドール-1-イルメチル-ベンザミジンの作用機序は、プロテアーゼなどの特定の分子標的との相互作用を伴います。ベンザミジン基は、プロテアーゼの活性部位に結合し、その活性を阻害します。 この阻害は、さまざまな生物学的経路に影響を与える可能性があり、この化合物は酵素機能の研究や治療薬の開発に役立ちます .

類似化合物:

インドール-3-酢酸: インドール構造と類似した植物ホルモン。

ベンザミジン: 主にプロテアーゼ阻害剤として使用されるより単純なアナログ。

インドール-3-カルビノール: 十字花科野菜に含まれ、その抗がん作用について研究されています

独自性: 4-インドール-1-イルメチル-ベンザミジンは、インドール誘導体の生物活性とベンザミジンのプロテアーゼ阻害特性の両方を付与する、インドールとベンザミジンの組み合わせ構造によってユニークです。 このデュアル機能性は、さまざまな研究分野において貴重な化合物となっています .

類似化合物との比較

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Benzamidine: A simpler analogue used primarily as a protease inhibitor.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties

Uniqueness: 4-Indol-1-ylmethyl-benzamidine is unique due to its combined indole and benzamidine structures, which confer both the biological activities of indole derivatives and the protease inhibition properties of benzamidine. This dual functionality makes it a valuable compound in various research fields .

生物活性

1-(4-Amidinobenzyl)indole, also known as 4-Indol-1-ylmethyl-benzamidine, is a compound that combines an indole structure with a benzamidine moiety. This unique combination allows it to exhibit diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's structure is characterized by its ability to inhibit proteases, making it a subject of interest for various therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 4-(indol-1-ylmethyl)benzenecarboximidamide |

| CAS Number | 83783-25-9 |

| Molecular Formula | C16H15N3 |

| Molecular Weight | 265.31 g/mol |

| InChI Key | VKEKMIKRPJWXHO-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with proteases. The benzamidine group specifically binds to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents for diseases where protease activity is implicated.

Therapeutic Applications

Antiviral Activity : Research indicates that indole derivatives, including this compound, may exhibit antiviral properties. Studies have shown that modifications in the indole structure can enhance activity against specific viral targets .

Anticancer Properties : The compound has been investigated for its potential anticancer effects. The inhibition of proteases involved in cancer progression could lead to therapeutic strategies targeting tumor growth and metastasis.

Anti-inflammatory Effects : Due to its ability to modulate enzyme activity, there is potential for this compound to be developed into anti-inflammatory agents, particularly in conditions where proteases play a role in inflammation.

Case Studies and Research Findings

- Protease Inhibition Studies : A study demonstrated that this compound effectively inhibited serine proteases, which are crucial in various physiological processes. The binding affinity was assessed through kinetic studies, revealing significant inhibition at nanomolar concentrations .

- Antiviral Research : In a recent study, indole-modified compounds were evaluated for their antiviral activity against HIV and other viruses. Results indicated that structural modifications could enhance potency, suggesting a pathway for developing new antiviral therapies based on this compound .

- Cancer Therapeutics : A case study highlighted the use of benzamidine derivatives in cancer research, where the compound was shown to inhibit specific proteases involved in tumor progression. This suggests its potential as a lead compound for developing novel anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Benzamidine | Simple analogue | Protease inhibition |

| Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |

Unique Features

This compound stands out due to its dual functionality derived from both the indole and benzamidine structures. This combination not only confers the biological activities typical of indoles but also enhances protease inhibition capabilities, making it a valuable compound across multiple research fields.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Continued exploration into its pharmacological properties may lead to new therapeutic agents targeting viral infections and cancers.

- Molecular Modeling : Advanced computational techniques could further elucidate the binding interactions and optimize the structure for enhanced biological activity.

- Combination Therapies : Investigating its potential synergistic effects with other therapeutic agents may yield more effective treatment regimens.

特性

IUPAC Name |

4-(indol-1-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKMIKRPJWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232637 | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-25-9 | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。